molecular formula C18H15ClN2O3 B2754470 5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1251558-24-3

5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2754470
CAS No.: 1251558-24-3
M. Wt: 342.78
InChI Key: KHSROBJREJHBIU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a quinolinyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinolinyl Moiety: The quinolinyl moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as thionyl chloride and methanol, respectively.

    Coupling Reaction: The final step involves coupling the quinolinyl moiety with the benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to the formation of methoxy-substituted derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-oxo-1,2-dihydroquinolin-7-yl)benzamide
  • 5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzamide
  • 5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)benzamide

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide lies in its specific substitution pattern and the presence of the quinolinyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-7-17(22)21-15-9-12(4-5-13(10)15)20-18(23)14-8-11(19)3-6-16(14)24-2/h3-9H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSROBJREJHBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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